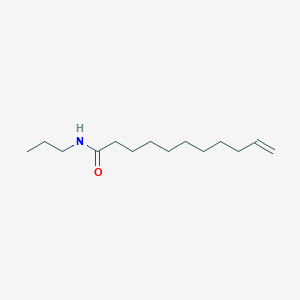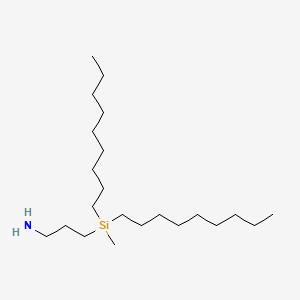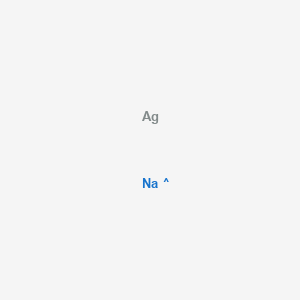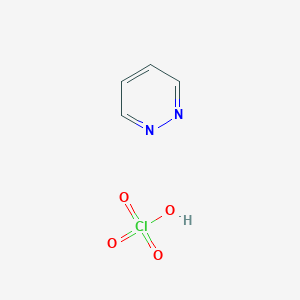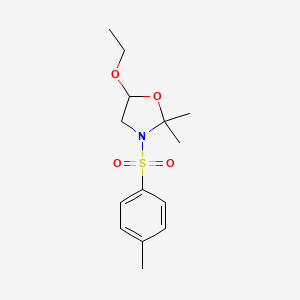
5-Ethoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine is a synthetic organic compound that belongs to the class of oxazolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine typically involves the reaction of an appropriate sulfonyl chloride with an oxazolidine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce thiols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: May be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine: Lacks the ethoxy group, which might affect its reactivity and applications.
5-Methoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Uniqueness
The presence of the ethoxy group in 5-Ethoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine might confer unique reactivity and interactions compared to its analogs, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
52180-35-5 |
|---|---|
Formule moléculaire |
C14H21NO4S |
Poids moléculaire |
299.39 g/mol |
Nom IUPAC |
5-ethoxy-2,2-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidine |
InChI |
InChI=1S/C14H21NO4S/c1-5-18-13-10-15(14(3,4)19-13)20(16,17)12-8-6-11(2)7-9-12/h6-9,13H,5,10H2,1-4H3 |
Clé InChI |
DOEIOJLWLYOUFN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CN(C(O1)(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


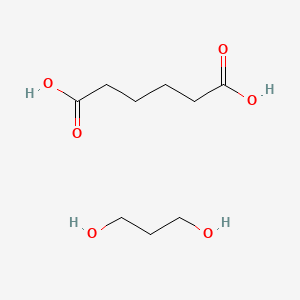
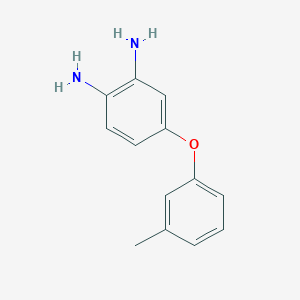
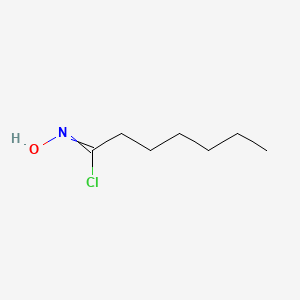

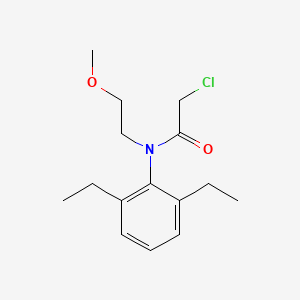

![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
